3-(Pentafluorophenyl)propyldimethylchlorosilane
CAS No.: 157499-19-9
Cat. No.: VC21173306
Molecular Formula: C11H12ClF5Si
Molecular Weight: 302.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157499-19-9 |
|---|---|
| Molecular Formula | C11H12ClF5Si |
| Molecular Weight | 302.74 g/mol |
| IUPAC Name | chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
| Standard InChI | InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3 |
| Standard InChI Key | OCIDTPKJLONLEN-UHFFFAOYSA-N |
| SMILES | C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
| Canonical SMILES | C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Introduction
Structural and Physical Properties
3-(Pentafluorophenyl)propyldimethylchlorosilane is characterized by the molecular formula C11H12ClF5Si and a molecular weight of 302.74 g/mol . The compound features a pentafluorophenyl group attached to a propyl chain, which connects to a dimethylchlorosilane moiety. This distinctive structure contributes to its specific chemical behavior and applications in various scientific fields.
Physical Characteristics
The compound exists as a colorless liquid at room temperature and demonstrates specific physical properties that are critical for its applications and handling . It reacts rapidly with moisture, water, and protic solvents, necessitating careful storage and handling procedures in laboratory settings.
Chemical Identifiers
For precise identification in chemical databases and literature, the compound is associated with specific chemical identifiers that facilitate unambiguous reference and retrieval of information.
| Identifier | Value |
|---|---|
| IUPAC Name | chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
| InChI | InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14 |
| InChI Key | OCIDTPKJLONLEN-UHFFFAOYSA-N |
| Canonical SMILES | CSi(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
| DSSTOX Substance ID | DTXSID10375099 |
Synthesis Methods
The synthesis of 3-(Pentafluorophenyl)propyldimethylchlorosilane involves specific chemical reactions that yield the target molecule with high purity and in reasonable quantities. Understanding these synthetic pathways is crucial for researchers who require this compound for their studies.
Laboratory Synthesis
The synthesis of this compound typically involves a two-step process starting with pentafluorobromobenzene . The synthetic route can be summarized as follows:
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Synthesis of 2,3,4,5,6-pentafluorobenzene propene (Compound A) using pentafluorobromobenzene as the starting material.
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Reaction of Compound A with dimethyl monochlorosilane under catalytic conditions to generate chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane (Compound B) .
Another approach involves the reaction of pentafluorobenzene with chlorodimethylsilane in the presence of a catalyst, which facilitates the formation of the silicon-carbon bond.
Industrial Production
Industrial production of 3-(Pentafluorophenyl)propyldimethylchlorosilane follows similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. The production takes place in specialized facilities equipped to handle the reactive nature of chlorosilanes and ensure worker safety and environmental protection.
Chemical Reactivity and Mechanisms
The chemical behavior of 3-(Pentafluorophenyl)propyldimethylchlorosilane is largely determined by the reactivity of the chlorosilane group and the electronic properties imparted by the pentafluorophenyl moiety.
Types of Reactions
The compound participates in several important chemical reactions:
Substitution Reactions
The chlorosilane group can undergo substitution with various nucleophiles, including alcohols and amines, to form siloxanes or silazanes. These reactions are fundamental to the compound's applications in surface modification and organic synthesis.
Hydrolysis
When exposed to water or moisture, 3-(Pentafluorophenyl)propyldimethylchlorosilane undergoes rapid hydrolysis to form silanols and hydrochloric acid. This reactivity necessitates storage under anhydrous conditions to prevent degradation of the compound.
Condensation Reactions
The compound can participate in condensation reactions with other silanes to form polysiloxanes. These reactions are particularly valuable in materials science and polymer chemistry applications.
Reaction Mechanisms
The mechanism of action for 3-(Pentafluorophenyl)propyldimethylchlorosilane typically involves the nucleophilic attack on the silicon atom, facilitated by the electronegative chlorine atom. The pentafluorophenyl group influences the electron distribution within the molecule, affecting its reactivity patterns and stability in various chemical environments.
Applications in Scientific Research
3-(Pentafluorophenyl)propyldimethylchlorosilane has found numerous applications across different scientific disciplines, leveraging its unique chemical properties and reactivity.
Organic Synthesis
In organic synthesis, the compound serves as an important intermediate and reagent . It can function as an alkylating agent and decimal reagent in various chemical reactions, contributing to the synthesis of complex organic molecules and organosilicon compounds .
Surface Modification
One of the most significant applications of this compound is in surface modification, particularly of silica surfaces for chromatographic applications. The compound reacts with silanol groups (Si-OH) on silica surfaces, resulting in covalent attachment of the fluorinated silane molecule. This modification replaces polar silanol groups with non-polar, fluorinated surfaces, significantly altering the surface properties.
Chromatography
The surface modification properties of 3-(Pentafluorophenyl)propyldimethylchlorosilane make it valuable in chromatographic applications. The modified silica surfaces demonstrate altered retention and separation characteristics, enabling more effective chromatographic separations for specific analytes.
Polymerization Reactions
The compound can be incorporated into polymerization reactions to introduce fluorinated moieties into polymer structures, imparting unique properties such as hydrophobicity, chemical resistance, and thermal stability .
Characterization Methods
Various analytical techniques are employed to characterize the structure, purity, and properties of 3-(Pentafluorophenyl)propyldimethylchlorosilane and materials modified with this compound.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical structure and purity of the compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 29Si, 13C, and 19F NMR, offers detailed information about the chemical environment of atoms within the molecule. For materials modified with this compound, solid-state NMR can confirm successful surface attachment and provide insights into the arrangement of fluorinated groups.
Infrared (IR) Spectroscopy
IR spectroscopy can identify characteristic functional groups and confirm the presence of Si-Cl bonds, as well as track their transformation during reactions.
Elemental Analysis
Elemental analysis measures the carbon, hydrogen, fluorine, and silicon content of the compound, confirming its empirical formula and purity. For modified materials, elemental analysis quantifies the degree of surface functionalization.
Surface Characterization
For materials modified with 3-(Pentafluorophenyl)propyldimethylchlorosilane, additional characterization techniques include:
Adsorption Isotherms
Analysis of nitrogen adsorption at low temperatures provides insights into the surface area and porosity of modified materials, characterizing the impact of silane modification on physical properties.
Contact Angle Measurements
Contact angle measurements assess the hydrophobicity of modified surfaces, confirming successful attachment of the fluorinated silane.
Comparison with Similar Compounds
Understanding how 3-(Pentafluorophenyl)propyldimethylchlorosilane compares to related compounds helps researchers select the most appropriate reagent for specific applications.
Structural Analogs
Several compounds share structural similarities with 3-(Pentafluorophenyl)propyldimethylchlorosilane but differ in key aspects:
| Compound | Key Differences | Comparative Applications |
|---|---|---|
| Chlorodimethylsilane | Lacks the pentafluorophenyl group | Less selective in surface modification; more reactive |
| Pentafluorophenylsilane | Lacks the propyl chain and dimethyl groups | Different reactivity profile; used in different synthetic contexts |
| Dimethylchlorosilane | Lacks the pentafluorophenyl and propyl groups | Simpler structure; more general applications in silylation chemistry |
Unique Characteristics
The uniqueness of 3-(Pentafluorophenyl)propyldimethylchlorosilane stems from the combination of the pentafluorophenyl group and the chlorosilane functionality. This combination imparts specific reactivity patterns and stability characteristics that make it particularly valuable for certain scientific applications.
Future Research Directions
Research on 3-(Pentafluorophenyl)propyldimethylchlorosilane continues to evolve, with several promising directions for future investigation.
Advanced Surface Modifications
Further research could explore more sophisticated surface modifications using this compound, potentially creating hierarchical or patterned surface structures with controlled wettability and reactivity.
Biological Applications
While currently focused on material science and synthesis applications, future research might investigate potential applications in biological contexts, such as specialized drug delivery systems or biosensors that leverage the unique properties of fluorinated surfaces.
Catalyst Development
The compound's ability to create well-defined surface structures could be exploited in the development of novel catalysts with tuned reactivity and selectivity.
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